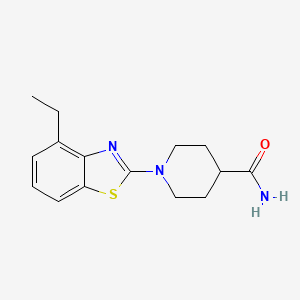

![molecular formula C14H19N5O2 B6444085 2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549007-76-1](/img/structure/B6444085.png)

2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine” is a complex organic molecule that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore . This ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the given compound, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The 1,2,4-oxadiazole ring in the compound consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can undergo various chemical reactions. For instance, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can vary based on its structure and substituents. For instance, a compound with a similar structure yielded a beige powder with a melting point of 218–219°С .Wissenschaftliche Forschungsanwendungen

2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine has been studied for its potential medicinal properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities. It has been shown to inhibit the growth of several types of cancer cells, including breast, gastric, and prostate cancer cells. In addition, it has been found to have anti-inflammatory effects, as well as anti-bacterial activity against both Gram-positive and Gram-negative bacteria. Furthermore, this compound has been studied for its potential to be used as an antioxidant and to protect against oxidative stress.

Wirkmechanismus

Target of Action

The compound 2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a derivative of 1,2,4-oxadiazole . Oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of this compound are likely to be the proteins or enzymes involved in these infectious diseases.

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes that inhibit the growth or replication of the infectious agents . The specific interactions may involve binding to the active site of an enzyme or protein, thereby disrupting its normal function .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the life cycle of the infectious agents. By inhibiting key proteins or enzymes, the compound disrupts these pathways, preventing the infectious agent from replicating or causing disease .

Result of Action

The result of the compound’s action is the inhibition of the growth or replication of the infectious agents, leading to a reduction in the severity of the infection . At the molecular and cellular level, this could involve changes such as the disruption of DNA replication, protein synthesis, or other key cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH, temperature, and the presence of other substances could affect the compound’s stability and its ability to interact with its targets. Additionally, the compound’s efficacy could be influenced by the specific strain of the infectious agent and its resistance to anti-infective agents .

Vorteile Und Einschränkungen Für Laborexperimente

2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine is an attractive compound for laboratory experiments due to its simple and efficient synthesis method, its wide range of potential medicinal properties, and its low cost. However, there are some limitations to its use in laboratory experiments. For example, this compound is a relatively unstable compound and can be easily degraded in the presence of light or heat. Furthermore, its anti-inflammatory and anti-cancer activities are not fully understood, and further research is needed to better understand its mechanism of action.

Zukünftige Richtungen

The potential medicinal properties of 2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine have been studied extensively, however, there is still much to be learned about the compound. Future research should focus on further elucidating the mechanism of action of this compound, as well as exploring its potential therapeutic applications. In addition, further research should be conducted to investigate the effects of this compound on other types of cancer cells, as well as its potential for use in other therapeutic applications. Furthermore, further research should be conducted to investigate the stability of this compound, as well as its potential for use in drug delivery systems. Finally, further research should focus on the synthesis of more stable derivatives of this compound, in order to improve its potential for use in laboratory experiments.

Synthesemethoden

2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine can be synthesized from 5-methyl-1,2,4-oxadiazole-3-methylpiperidine and 2-methoxy-pyrazine by a simple two-step reaction. The first step involves the condensation of 5-methyl-1,2,4-oxadiazole-3-methylpiperidine with 2-methoxy-pyrazine to form a Schiff base. This is then followed by the reduction of the Schiff base to the desired this compound product. This synthesis method is simple and efficient, and can be carried out in a variety of solvents, including acetonitrile, dimethylformamide, and ethanol.

Eigenschaften

IUPAC Name |

5-methyl-3-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-11-17-13(18-21-11)9-19-6-2-12(3-7-19)10-20-14-8-15-4-5-16-14/h4-5,8,12H,2-3,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFADJOXQTXRNTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN2CCC(CC2)COC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6444003.png)

![4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444013.png)

![3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine](/img/structure/B6444020.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6444026.png)

![3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444037.png)

![1-(4-{[1-(3-chloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-ethylpiperazine](/img/structure/B6444046.png)

![8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6444054.png)

![2-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]-6-methylpyridine](/img/structure/B6444056.png)

![3-chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6444071.png)

![3-chloro-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444077.png)

![3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444081.png)

![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B6444103.png)